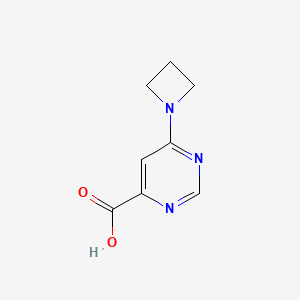

6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid

説明

6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid (6-APC) is an organic compound belonging to the class of pyrimidine derivatives. It is a white powder, soluble in water and ethanol, and has a molecular weight of 164.17 g/mol. 6-APC is a versatile compound that has been used in a variety of applications, including organic synthesis, medicinal chemistry, and biochemistry. It has been used as a starting material for the synthesis of various pharmaceuticals, including the anticonvulsant lamotrigine, and the anti-tuberculosis agent isoniazid. In addition, 6-APC has been used as a building block in the synthesis of other organic compounds, such as polyamides, polyesters, and polyurethanes.

科学的研究の応用

Skin Cancer Research

6-(Azetidin-1-yl)pyrimidine-4-carboxylic acid has been studied for its potential in skin cancer treatment. Research indicates that azetidin intermediates can be generated in the presence of cytosine, leading to the formation of pyrimidin (6-4) pyrimidon adducts, which are integral in skin cancer therapy (Biointerface Research in Applied Chemistry, 2020) Read more.

Antimicrobial and Antitubercular Activities

A series of analogues containing azetidinone have been synthesized and evaluated for their potential antimicrobial and antitubercular activities. These studies provide insights into designing more effective antibacterial and antituberculosis compounds (Journal of Chemistry, 2014) Read more.

Synthesis of Pyrido[2,3-d]pyrimidines

Research has been conducted on synthesizing 6-(4-pyridinyl)-substituted pyrido[2,3-d]pyrimidines, which are crucial in the development of pharmaceutical compounds. These studies highlight the synthesis process and potential applications in medicinal chemistry (Journal Fur Praktische Chemie-chemiker-zeitung, 1991) Read more.

Nucleoside Analogs for Antiviral Agents

The compound has been used in the synthesis of nucleoside analogs for potential antiviral agents. These studies explore the construction of the base on 1-aminoazetidine and their potential as a new class of nucleoside analogs (Tetrahedron, 1994; Bioorganic & Medicinal Chemistry Letters, 1994) Read more and more.

Study on Proline Metabolism

Azetidine-2-carboxylic acid, a related compound, has been used in studies of proline metabolism and protein conformation. This research has implications in understanding plant physiology and cellular processes (FEBS Letters, 1992) Read more.

Ion Uptake in Plants

The effects of azetidine 2-carboxylic acid on ion uptake and release in barley roots have been studied, providing insights into the relationship between protein synthesis and ion transport in plants (Plant Physiology, 1977) Read more.

作用機序

Target of Action

These include various enzymes and receptors involved in cellular processes .

Mode of Action

Pyrimidines often exert their effects by interacting with their targets and modulating their activity, which can lead to changes in cellular processes .

Biochemical Pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Pyrimidines are involved in a variety of biochemical processes, including dna and rna synthesis .

Result of Action

Given that it is a pyrimidine derivative, it might have a range of potential effects, depending on its specific targets and mode of action .

特性

IUPAC Name |

6-(azetidin-1-yl)pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O2/c12-8(13)6-4-7(10-5-9-6)11-2-1-3-11/h4-5H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWBKCAUECTPRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)C2=NC=NC(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

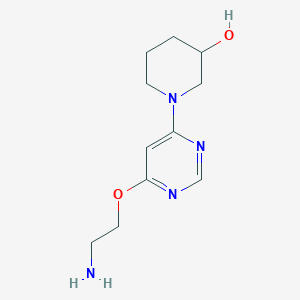

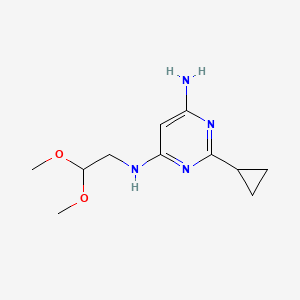

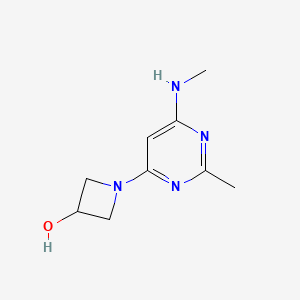

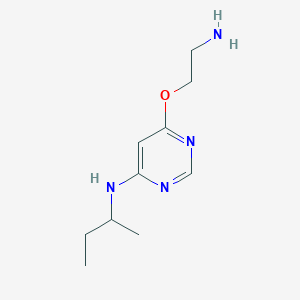

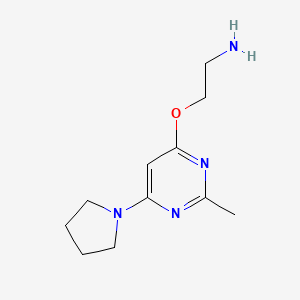

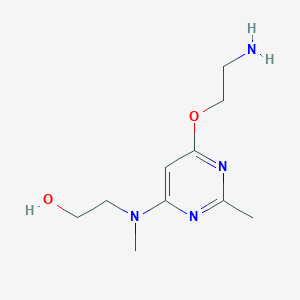

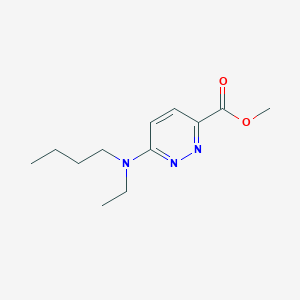

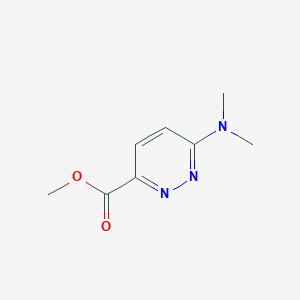

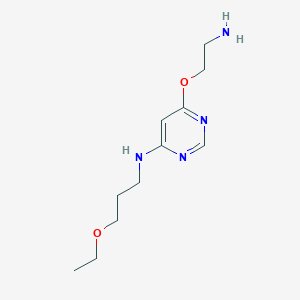

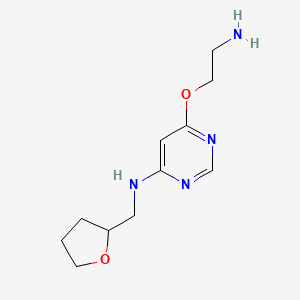

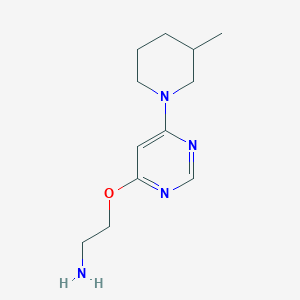

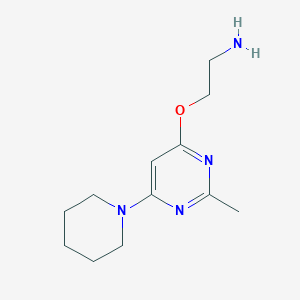

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。